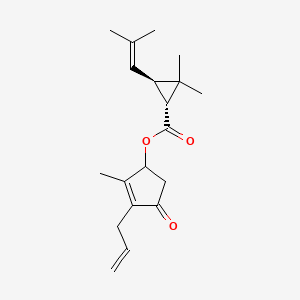

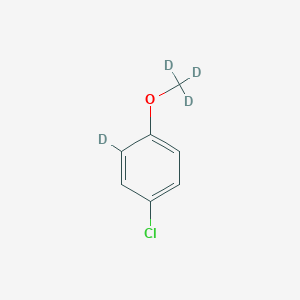

![molecular formula C6H3BrIN3 B1148755 6-溴-3-碘-1H-吡唑并[3,4-b]吡啶 CAS No. 1357946-55-4](/img/structure/B1148755.png)

6-溴-3-碘-1H-吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives typically involves a systematic approach, including condensation and alkylation reactions. Notably, the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation using different alkyl dibromide agents, is a common pathway. These processes yield a variety of pyrazolo[3,4-b]pyridine derivatives characterized by diverse substituents at key positions on the heterocyclic framework (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, often features significant intermolecular interactions, such as hydrogen bonding, π-π interactions, and halogen bonds, which influence their crystal packing and overall molecular geometry. X-ray crystallography studies reveal detailed insights into these interactions and the conformational preferences of these compounds in the solid state (Rodi et al., 2013).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines, including the 6-Bromo-3-iodo variant, participate in a variety of chemical reactions that underscore their versatility. These reactions include cyclization, condensation, and substitution reactions that enable the introduction of diverse functional groups, thereby altering their chemical properties for specific applications. Such chemical transformations are crucial for exploring the compound's utility in synthesizing biologically active molecules and materials with unique properties (Variya et al., 2019).

Physical Properties Analysis

The physical properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The presence of bromo and iodo substituents affects its polarity, solubility in various solvents, and its thermal stability. These properties are essential for determining its suitability in different chemical processes and applications (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, such as reactivity, stability under various conditions, and its interaction with other chemical species, are key to its applications in synthesis and material science. Its reactivity with nucleophiles and electrophiles, participation in coupling reactions, and potential as a building block for more complex molecules highlight its importance in synthetic chemistry (Variya et al., 2019).

科学研究应用

激酶抑制

6-溴-3-碘-1H-吡唑并[3,4-b]吡啶是吡唑并[3,4-b]吡啶家族的一部分,已广泛研究其在设计激酶抑制剂中的应用。这种骨架的多功能性源于其能够通过多种结合方式与激酶相互作用,使其成为抑制广泛激酶靶点的关键元素。这种骨架通常结合在激酶的铰链区域,但也在激酶口袋内形成其他关键相互作用,增强了效力和选择性。吡唑并[3,4-b]吡啶的结构元素使其能够实现多种激酶结合方式,极大地促进了设计具有改进活性、物理性质或合成灵活性的激酶抑制剂(Wenglowsky, 2013)。

药物化学与药物开发

在更广泛的药物化学和药物开发背景下,包括从吡唑并[3,4-b]吡啶相关结构合成的杂环N-氧化物衍生物在其中扮演着至关重要的角色。这些化合物以其作为合成中间体的多功能性和生物学意义而闻名,展示了在催化剂设计、不对称催化、合成以及开发具有抗癌、抗菌和抗炎活性的药物等领域至关重要的功能。杂环N-氧化物基团进一步展示了吡唑并[3,4-b]吡啶衍生物在推动化学和药物开发研究中的潜力(Li et al., 2019)。

复杂分子的合成

由于其作为药物的应用,合成融合杂环化合物引起了极大的兴趣。多组分反应(MCRs)被强调为一种原子经济、简单直接且环保的方法,用于合成复杂的杂环化合物,包括吡唑并[3,4-b]吡啶衍生物。这种方法能够在单步中创造复杂分子,具有更高的选择性,强调了6-溴-3-碘-1H-吡唑并[3,4-b]吡啶在通过绿色化学实践促进新型药物化合物开发中的重要性(Dhanalakshmi et al., 2021)。

安全和危害

The safety information for 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine indicates that it is harmful if swallowed (H302). Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZJNIJZDEBIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one](/img/no-structure.png)

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)

![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)